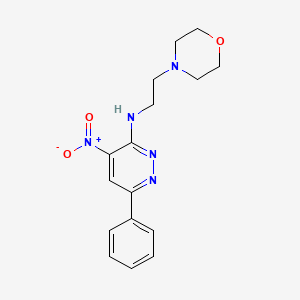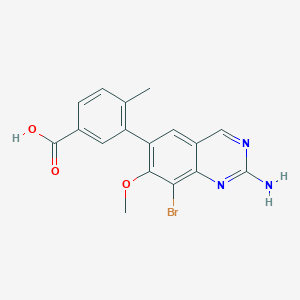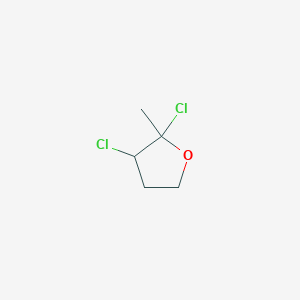
2,3-Dichloro-2-methyloxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dichloro-2-methyloxolane is a chemical compound that belongs to the class of oxolanes, which are cyclic ethers. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to the oxolane ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-2-methyloxolane typically involves the chlorination of 2-methyloxolane. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane, and the temperature is carefully controlled to avoid over-chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product.
化学反応の分析
Types of Reactions: 2,3-Dichloro-2-methyloxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of chlorine atoms and the formation of less chlorinated oxolanes.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as hydroxide ions or amines replace the chlorine atoms, forming new functionalized oxolanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in water, amines in organic solvents.
Major Products: The major products formed from these reactions include various substituted oxolanes, depending on the specific reagents and conditions used.
科学的研究の応用
2,3-Dichloro-2-methyloxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism by which 2,3-Dichloro-2-methyloxolane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine atoms and the oxolane ring structure allows it to form specific interactions with these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
2-Methyloxolane: Lacks the chlorine atoms, making it less reactive in certain chemical reactions.
2,3-Dichlorotoluene: Similar in having two chlorine atoms but differs in the aromatic ring structure.
2-Methyl-2,3-dichlorobutane: Similar in having two chlorine atoms and a methyl group but differs in the aliphatic chain structure.
Uniqueness: 2,3-Dichloro-2-methyloxolane is unique due to its combination of the oxolane ring and the specific positioning of chlorine atoms and a methyl group. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.
特性
分子式 |
C5H8Cl2O |
|---|---|
分子量 |
155.02 g/mol |
IUPAC名 |
2,3-dichloro-2-methyloxolane |
InChI |
InChI=1S/C5H8Cl2O/c1-5(7)4(6)2-3-8-5/h4H,2-3H2,1H3 |
InChIキー |
PUBJPJACIBRCNA-UHFFFAOYSA-N |
正規SMILES |
CC1(C(CCO1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



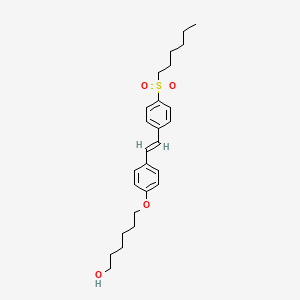
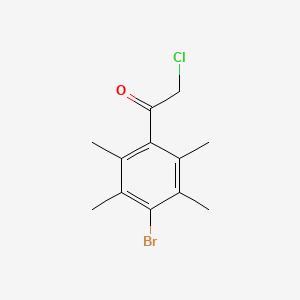

![N-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B13889034.png)
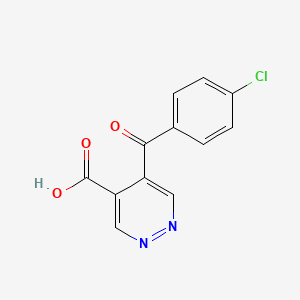

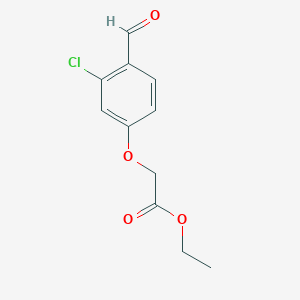
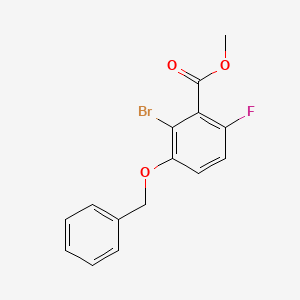
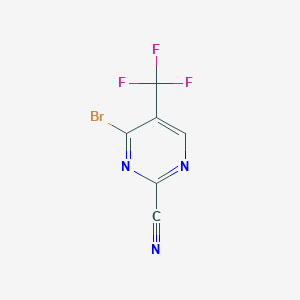
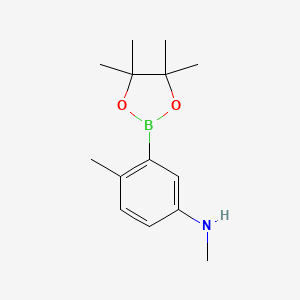
![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)
